Superior Substrate Efficiency for Enzymatic Resolution of DL-Lysine
In the asymmetric enzymatic resolution of DL-lysine, the procedure using ε-benzoyl-α-acetyl-DL-lysine (the racemic mixture of (S)-6-acetamido-2-benzamidohexanoic acid) as a substrate is the most advantageous method. This is explicitly stated in foundational literature, where it was found to be superior to alternative methods like the asymmetric hydrolysis of diacetyl-DL-lysine [1]. The compound's design facilitates a clean, selective hydrolysis by mold acylases, yielding enantiomerically pure L-lysine with high efficiency.
| Evidence Dimension | Enzymatic resolution efficiency |
|---|---|
| Target Compound Data | ε-benzoyl-α-acetyl-DL-lysine |
| Comparator Or Baseline | diacetyl-DL-lysine |
| Quantified Difference | Procedure deemed 'most advantageous' [1]. |
| Conditions | Asymmetric hydrolysis using mold acylase enzyme preparations. |
Why This Matters
For researchers developing or optimizing enzymatic processes for producing enantiopure L-lysine, this compound is the established, literature-preferred substrate, ensuring higher yields and simpler downstream processing compared to diacetyl-DL-lysine.
- [1] Studies on Amino Acids. II. Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of DL-Lysine (1). Bulletin of the Agricultural Chemical Society of Japan, 1956, 20(4), 174-177. View Source
